
道康宁62B
描述
2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- is a chemical compound with the molecular formula C10H22O4 and a molecular weight of 206.2793 g/mol . It is also known by other names such as Tripropylene glycol monomethyl ether and Dowanol 62b . This compound is a type of glycol ether, which is commonly used as a solvent in various industrial applications.
科学研究应用
2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- has several scientific research applications, including:
Chemistry: It is used as a solvent in organic synthesis and analytical chemistry due to its ability to dissolve a wide range of compounds.
Biology: The compound is used in the preparation of biological samples for analysis and as a reagent in various biochemical assays.
Medicine: It is employed in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
作用机制
Target of Action
Dowanol 62B, also known as 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-, primarily targets a wide range of resin types, including acrylics, epoxies, alkyds, and polyesters . It is an active solvent for solvent-based coatings and solvent-based silk screen printing inks .
Mode of Action
Dowanol 62B interacts with its targets by providing excellent active solvency . The remaining OH group in the glycol ether molecule is capped with an acetate group, which reduces its polarity and the solvent’s viscosity . This acetate group also eliminates the reactive hydrogen from the OH group found in other glycol ethers, making Dowanol 62B an excellent solvent choice for urethanes and other proton-sensitive systems .
Biochemical Pathways
It is known that it acts as an aprotic solvent in coating systems where oh reactivity is unwanted, such as in pu/isocyanate and epoxy systems .
Pharmacokinetics
It is known to have a relatively fast evaporation rate . Its solubility in water is 19.8% at 25°C , indicating that it can be distributed in aqueous environments.
Result of Action
The primary result of Dowanol 62B’s action is its ability to reduce viscosity and provide superb solvency for a wide range of resin types . This makes it an excellent choice for various applications, including solvent-based coatings and solvent-based silk screen printing inks .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dowanol 62B. For instance, its evaporation rate, solubility, and viscosity can be affected by temperature . .
生化分析
Biochemical Properties
2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a reagent in the synthesis of 2-amino-3-carboxy-4-phenylthiophenes, which are protein kinase C inhibitors . This interaction suggests that 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- may influence protein kinase C activity, thereby affecting various cellular processes.
Cellular Effects
The effects of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- on cells and cellular processes are diverse. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 1-methoxypropanol-2, a related compound, has been found to stimulate an inflammatory response in human respiratory mucosa . This indicates that 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- may have similar effects on cellular signaling and immune responses.
Molecular Mechanism
At the molecular level, 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been used as a reagent in the synthesis of metolachlor, indicating its potential role in enzyme-mediated reactions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- may change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that similar compounds, such as 1-methoxy-2-propanol, have a half-life of approximately 0.258 days when exposed to hydroxyl radicals . This suggests that 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- may also undergo rapid degradation, affecting its temporal impact on cells.
Dosage Effects in Animal Models
The effects of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For example, exposure to high concentrations of similar compounds has been associated with respiratory irritation and other toxic effects . Therefore, careful dosage control is essential when studying the effects of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- in animal models.
Metabolic Pathways
2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been used as a reagent in the synthesis of protein kinase C inhibitors, indicating its involvement in enzyme-catalyzed reactions . The specific metabolic pathways and enzymes affected by 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- require further elucidation.
Transport and Distribution
The transport and distribution of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- within cells and tissues are critical for its biological activity. It may interact with transporters or binding proteins, affecting its localization and accumulation. Studies on similar compounds have shown that they can be rapidly distributed within the body, influencing their overall effects . Understanding the transport mechanisms of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- is essential for predicting its biological behavior.
Subcellular Localization
The subcellular localization of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, similar compounds have been found to localize in the cytoplasm and other cellular compartments
准备方法
The synthesis of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- typically involves the reaction of propylene oxide with methanol in the presence of catalysts such as zinc-magnesium-aluminium (ZnMgAl) . The reaction conditions include moderate temperatures and pressures to facilitate the formation of the desired product. Industrial production methods often employ continuous flow reactors to ensure high yield and purity of the compound.
化学反应分析
2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- can be compared with other similar compounds such as:
Dipropylene glycol methyl ether: This compound has a similar structure but with one less propylene glycol unit.
Propylene glycol methyl ether: This compound has a simpler structure with only one propylene glycol unit.
Ethylene glycol methyl ether: This compound has an ethylene glycol backbone instead of a propylene glycol backbone.
The uniqueness of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- lies in its higher molecular weight and more complex structure, which provides enhanced solvency and stability compared to its simpler counterparts .
属性
IUPAC Name |
1-[1-(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4/c1-8(11)5-13-10(3)7-14-9(2)6-12-4/h8-11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFDGTFXAVIVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C)COC(C)COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021616 | |
| Record name | 1-[2-(2-Methoxy-1-methylethoxy)-1-methylethoxy]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Hawley] | |
| Record name | 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tripropyleneglycol monomethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9045 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | Tripropyleneglycol monomethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9045 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
20324-33-8 | |
| Record name | 1-[2-(2-Methoxy-1-methylethoxy)-1-methylethoxy]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20324-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripropyleneglycol monomethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020324338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-[2-(2-Methoxy-1-methylethoxy)-1-methylethoxy]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-(2-METHOXY-1-METHYLETHOXY)-1-METHYLETHOXY)-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOX71DM26J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


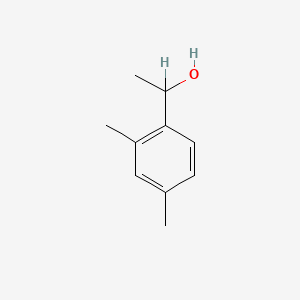
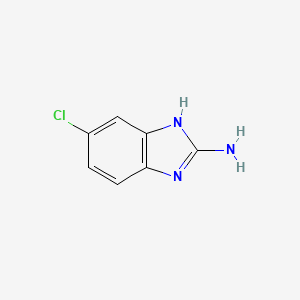





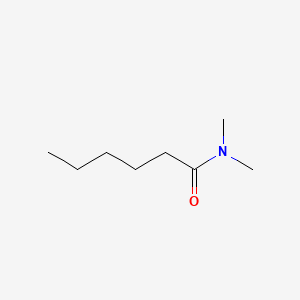
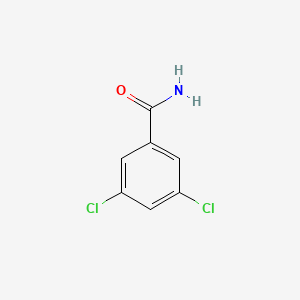
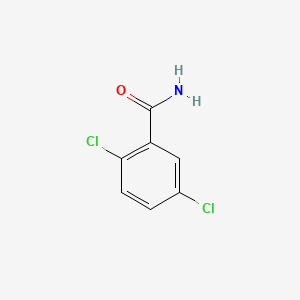
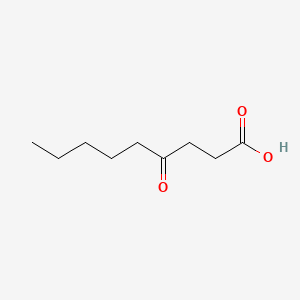
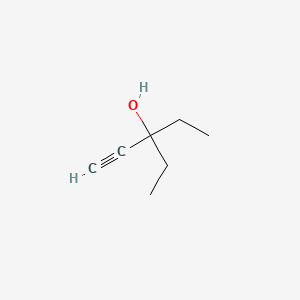
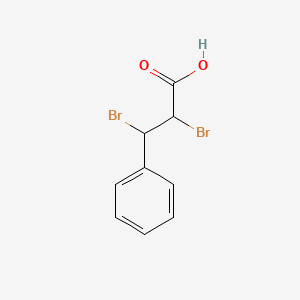
![6-Azaspiro[5.5]undecan-6-ium bromide](/img/structure/B1294682.png)
